![molecular formula C20H23Cl2N3O4S B4885908 N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4885908.png)
N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAY 41-2272 is a soluble guanylate cyclase (sGC) activator that has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
BAY 41-2272 works by activating soluble guanylate cyclase (N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing the levels of cGMP, BAY 41-2272 can produce a range of physiological effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to produce a range of biochemical and physiological effects. It has been shown to induce vasodilation, reduce pulmonary arterial pressure, and improve cardiac function in animal models of pulmonary hypertension. BAY 41-2272 has also been shown to improve erectile function in animal models of erectile dysfunction. In addition, BAY 41-2272 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide activator that has been extensively studied for its effects on various physiological systems. BAY 41-2272 is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in in vivo experiments. However, BAY 41-2272 also has some limitations. It can be difficult to administer in vivo due to its poor solubility, and its effects can be influenced by factors such as pH and temperature.
Future Directions
There are several future directions for research on BAY 41-2272. One area of interest is the potential therapeutic applications of BAY 41-2272 in pulmonary hypertension and other cardiovascular diseases. Another area of interest is the potential neuroprotective effects of BAY 41-2272 in stroke and traumatic brain injury. Further research is also needed to better understand the mechanisms of action of BAY 41-2272 and to optimize its pharmacokinetic properties for use in clinical trials.
Synthesis Methods
BAY 41-2272 can be synthesized using a multistep process that involves the reaction of 2,4-dichlorophenyl isocyanate with N-methylsulfonyl glycine to form the intermediate N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine. This intermediate is then reacted with N-butyl-2-aminobenzamide to form BAY 41-2272.
Scientific Research Applications
BAY 41-2272 has been extensively studied for its potential applications in scientific research. It has been shown to have a range of effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. BAY 41-2272 has also been studied for its potential therapeutic applications, particularly in the treatment of pulmonary hypertension and erectile dysfunction.
properties
IUPAC Name |
N-butyl-2-[[2-(2,4-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O4S/c1-3-4-11-23-20(27)15-7-5-6-8-17(15)24-19(26)13-25(30(2,28)29)18-10-9-14(21)12-16(18)22/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFAANHUHONBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4885830.png)
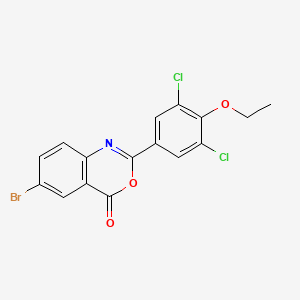
![N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4885857.png)
![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)
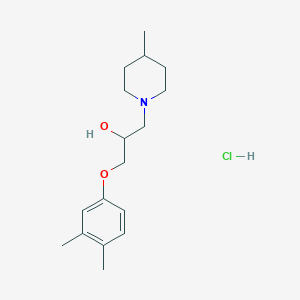
![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)
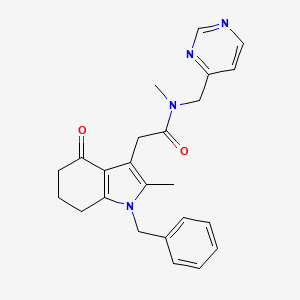
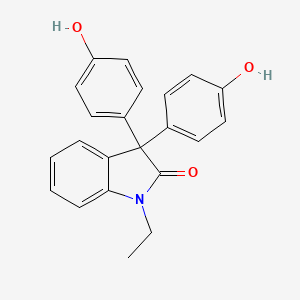
![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4885898.png)
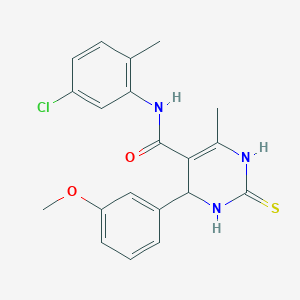
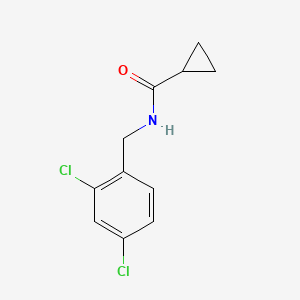
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide](/img/structure/B4885915.png)